YCW-E11

Descripción

Propiedades

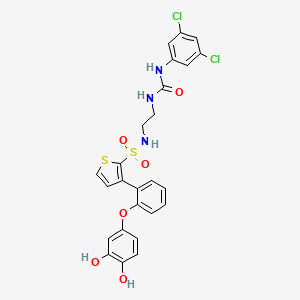

Fórmula molecular |

C25H21Cl2N3O6S2 |

|---|---|

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

1-(3,5-dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea |

InChI |

InChI=1S/C25H21Cl2N3O6S2/c26-15-11-16(27)13-17(12-15)30-25(33)28-8-9-29-38(34,35)24-20(7-10-37-24)19-3-1-2-4-23(19)36-18-5-6-21(31)22(32)14-18/h1-7,10-14,29,31-32H,8-9H2,(H2,28,30,33) |

Clave InChI |

WGQUHJXSXSEWBH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=C(SC=C2)S(=O)(=O)NCCNC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC4=CC(=C(C=C4)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Saccharomyces cerevisiae Cell Wall for Researchers, Scientists, and Drug Development Professionals

The cell wall of the budding yeast, Saccharomyces cerevisiae, is a dynamic and essential organelle that constitutes 15% to 30% of the cell's dry weight.[1] It provides physical protection, maintains osmotic integrity, and mediates interactions with the environment. This guide offers a detailed exploration of the molecular components of the yeast cell wall, experimental methodologies for its study, and the key signaling pathways governing its synthesis and regulation.

Core Components and Quantitative Composition

The S. cerevisiae cell wall is a complex matrix primarily composed of polysaccharides (approximately 85%) and proteins (around 15%).[2] The major polysaccharide components are β-glucans and mannans (in the form of mannoproteins), with a smaller but crucial fraction of chitin.[2][3] These components are covalently linked to form a layered and highly organized structure. The inner layer, responsible for the wall's mechanical strength, is a scaffold of β-1,3-glucan and chitin.[1][3] The outer layer is rich in heavily glycosylated mannoproteins that determine the cell surface properties and porosity.[3]

Quantitative Data Summary

The precise composition of the yeast cell wall can vary depending on the yeast strain, growth conditions, and the stage of the cell cycle.[4][5] The following tables summarize the quantitative data on the relative abundance of the major cell wall components from various studies.

Table 1: Gross Composition of the Saccharomyces cerevisiae Cell Wall (% of Dry Weight)

| Component | Percentage (%) | References |

| Total Polysaccharides | 85 - 90 | [2][6] |

| β-Glucan | 50 - 60 | [3][6] |

| Mannan (from Mannoproteins) | 30 - 40 | [7] |

| Chitin | 1 - 2 | [2][7] |

| Total Proteins | ~15 | [2] |

| Polypeptide portion | ~4 | [5][8] |

Table 2: Detailed Polysaccharide Composition (% of Total Polysaccharides)

| Polysaccharide | Percentage (%) | References |

| β-1,3-Glucan | 80 - 90 (of total glucan) | [9] |

| β-1,6-Glucan | 10 - 15 (of total glucan) | [6] |

| Chitin | 1 - 2 | [2] |

| Mannan | 10 - 20 | [2] |

Detailed Molecular Architecture

The structural integrity of the yeast cell wall relies on the intricate network of its components.

-

β-Glucans: The backbone of the cell wall is composed of β-1,3-glucan, a linear polymer of glucose with some β-1,6-glucan branches.[1][9] This structure provides rigidity and strength. β-1,6-glucan is a highly branched polymer that acts as a flexible linker, cross-linking other cell wall components, including β-1,3-glucan, chitin, and mannoproteins.[1]

-

Chitin: A linear polymer of N-acetylglucosamine, chitin is a minor but essential component primarily located at the bud neck and in bud scars.[2] It is covalently linked to β-1,3-glucan and contributes to the wall's insolubility and tensile strength.[1]

-

Mannoproteins: These are heavily glycosylated proteins that form the outer layer of the cell wall.[1] The carbohydrate portion, composed mainly of mannose polymers (mannan), can constitute 50-95% of the mannoprotein's weight.[1] They are linked to the inner glucan-chitin layer and are involved in various functions, including cell adhesion, flocculation, and acting as a permeability barrier.[3] There are two main classes of cell wall proteins (CWPs) based on their linkage to the wall:

-

GPI-CWPs: These proteins are initially anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor and are subsequently transferred to β-1,6-glucan.[3]

-

Pir-CWPs (Proteins with Internal Repeats): These proteins are linked directly to β-1,3-glucan through an alkali-labile linkage.[9]

-

Experimental Protocols

The study of the yeast cell wall involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments.

Isolation and Purification of Yeast Cell Walls

This protocol describes a common method for obtaining purified cell wall fractions.[8][10]

Materials:

-

Yeast culture (S. cerevisiae)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1 mM PMSF (phenylmethylsulfonyl fluoride)

-

Wash Solution A: 1 M NaCl

-

Wash Solution B: 50 mM Tris-HCl (pH 7.5), 1 mM PMSF

-

Wash Solution C: Distilled water

-

Glass beads (0.5 mm diameter)

-

Bead beater/homogenizer

-

Centrifuge

Procedure:

-

Harvest yeast cells from the culture by centrifugation at 4,500 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold distilled water.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Add an equal volume of acid-washed glass beads.

-

Disrupt the cells by mechanical agitation in a bead beater (e.g., 8 cycles of 1 minute of beating followed by 1 minute of cooling on ice).

-

Separate the cell lysate from the glass beads.

-

Centrifuge the lysate at 1,000 x g for 10 minutes to pellet the cell walls.

-

Wash the cell wall pellet sequentially with Wash Solution A, Wash Solution B, and Wash Solution C, with centrifugation steps in between.

-

The final pellet contains the purified cell walls.

Quantitative Analysis of Cell Wall Polysaccharides by Acid Hydrolysis and HPLC

This method is used to determine the monosaccharide composition of the cell wall.[11][12]

Materials:

-

Purified yeast cell walls

-

72% (w/w) Sulfuric acid (H₂SO₄)

-

1 M Sulfuric acid

-

Barium carbonate (BaCO₃)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and a refractive index detector.

-

Monosaccharide standards (glucose, mannose, N-acetylglucosamine)

Procedure:

-

Dry a known weight of purified cell walls.

-

Add 72% H₂SO₄ to the dry cell walls and incubate at 30°C for 1 hour with occasional stirring.

-

Dilute the acid to 1 M with distilled water.

-

Hydrolyze the sample by autoclaving at 121°C for 1 hour.

-

Neutralize the hydrolysate by adding BaCO₃ until the pH is between 5.0 and 6.0.

-

Centrifuge to remove the barium sulfate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the monosaccharide composition of the filtrate by HPLC.

-

Quantify the amounts of glucose (from glucans), mannose (from mannoproteins), and glucosamine (from chitin) by comparing the peak areas to those of the standards.

Extraction and Characterization of Mannoproteins

This protocol outlines a method for the extraction of mannoproteins.[13][14][15][16]

Materials:

-

Yeast cells

-

Extraction Buffer: 2% SDS, 100 mM Tris-HCl (pH 7.5), 50 mM EDTA, 10 mM DTT (dithiothreitol)

-

Ethanol (ice-cold)

-

Centrifuge

-

SDS-PAGE apparatus

-

Periodic acid-Schiff (PAS) stain for glycoproteins

Procedure:

-

Harvest and wash yeast cells as described in Protocol 3.1.

-

Resuspend the cell pellet in Extraction Buffer.

-

Boil the suspension for 10 minutes.

-

Centrifuge at 5,000 x g for 10 minutes to pellet cell debris.

-

Transfer the supernatant to a new tube and precipitate the mannoproteins by adding 3 volumes of ice-cold ethanol and incubating at -20°C overnight.

-

Collect the precipitated mannoproteins by centrifugation at 10,000 x g for 20 minutes.

-

Wash the pellet with 70% ethanol and air-dry.

-

Resuspend the mannoprotein pellet in a suitable buffer for downstream analysis.

-

Analyze the extracted mannoproteins by SDS-PAGE followed by PAS staining to visualize the glycoproteins.

Signaling Pathways Regulating Cell Wall Integrity

The synthesis and remodeling of the cell wall are tightly regulated by complex signaling pathways that respond to both internal cues (e.g., cell cycle progression) and external stresses.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved MAP kinase cascade that is central to maintaining cell wall homeostasis.[1][2][9][17] It is activated by various forms of cell wall stress, such as hypotonic shock, heat stress, and exposure to cell wall-damaging agents.

Caption: The Cell Wall Integrity (CWI) signaling pathway in S. cerevisiae.

The Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is activated by various stresses, including high salt concentrations, alkaline pH, and cell wall damage.[6][18][19][20][21] It plays a crucial role in the response to cell wall stress, often in concert with the CWI pathway.

Caption: The Calcineurin signaling pathway in response to stress.

Experimental Workflow for Studying Cell Wall Stress Response

Investigating the yeast cell wall stress response typically involves a combination of genetic, biochemical, and cell biology techniques.[22][23][24][25]

Caption: A typical experimental workflow for studying the yeast cell wall stress response.

Conclusion

The Saccharomyces cerevisiae cell wall is a highly complex and dynamic structure that is critical for the survival and propagation of the yeast. Its intricate architecture and the sophisticated signaling networks that govern its maintenance provide a rich area of study for researchers in fundamental biology and drug development. A thorough understanding of its components and regulatory mechanisms is essential for harnessing yeast in biotechnological applications and for developing novel antifungal therapies that target this essential organelle. This guide provides a foundational framework for professionals seeking to delve into the multifaceted biology of the yeast cell wall.

References

- 1. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of cell wall biogenesis in Saccharomyces cerevisiae: the cell wall integrity signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Wall-Related Bionumbers and Bioestimates of Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A new method for quantitative determination of polysaccharides in the yeast cell wall. Application to the cell wall defective mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of mannoprotein from Saccharomyces cerevisiae and analysis of its chemical composition and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Modeling Calcium Signaling in S. cerevisiae Highlights the Role and Regulation of the Calmodulin-Calcineurin Pathway in Response to Hypotonic Shock [frontiersin.org]

- 19. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcineurin Regulatory Subunit Calcium-Binding Domains Differentially Contribute to Calcineurin Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The cell wall and the response and tolerance to stresses of biotechnological relevance in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Monitoring the Functionality and Stress Response of Yeast Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Signalling through the yeast MAPK Cell Wall Integrity pathway controls P-body assembly upon cell wall stress - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Architecture of Yeast Cell Wall: β-Glucans and Mannoproteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The yeast cell wall is a dynamic and essential organelle, critical for maintaining cellular integrity, mediating interactions with the environment, and serving as a key target for antifungal therapies. This guide provides a detailed examination of the molecular structure of two of its principal components: β-glucans and mannoproteins. We will explore their intricate architecture, quantitative composition, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Molecular Structure of Yeast Cell Wall Polysaccharides

The Saccharomyces cerevisiae cell wall is a complex, layered structure, primarily composed of an inner skeletal layer of β-glucans and chitin, and an outer layer of heavily glycosylated mannoproteins.[1] This intricate network provides both rigidity and flexibility, allowing the yeast to adapt to environmental stresses.

β-Glucans: The Structural Core

β-glucans are the most abundant polysaccharides in the yeast cell wall, constituting 50-60% of its dry weight.[2] They are primarily responsible for the wall's mechanical strength and osmotic stability. The β-glucan network is composed of two main types of polymers:

-

β-(1,3)-Glucan: This is the major structural component, forming a helical, fibrous scaffold.[3][4] It consists of long, linear chains of D-glucose units linked by β-(1,3)-glycosidic bonds.[5]

-

β-(1,6)-Glucan: This is a highly branched polymer that serves as a flexible linker, interconnecting β-(1,3)-glucan chains, chitin, and mannoproteins, thus creating a cohesive three-dimensional network.[1][3]

The major component of yeast glucan is a branched β-(1,3)-glucan with a high molecular weight of approximately 240,000 Da, containing about 3% of β-(1,6)-glucosidic interchain linkages.[6] A minor component is a branched β-(1,6)-glucan.[6]

Mannoproteins: The Protective Outer Layer

Mannoproteins form the outermost layer of the yeast cell wall and are crucial for its permeability, antigenicity, and interaction with the external environment.[1] These are proteins that are extensively modified with mannose-containing carbohydrate chains (mannans), often accounting for 50-95% of the molecule's weight.[1] There are two main types of glycosylation in mannoproteins:

-

N-linked Mannans: These are large, branched structures attached to asparagine residues of the protein. They consist of a long α-1,6-linked mannose backbone decorated with shorter α-1,2- and α-1,3-linked side chains.[1][7]

-

O-linked Mannans: These are shorter, linear chains of one to five mannose units linked to serine or threonine residues.[7]

The protein component of a specific structural mannoprotein was found to be rich in proline, while the carbohydrate part is composed mainly of mannose.[8] The average molecular weight of this particular mannoprotein was determined to be 180,000 Da.[8]

Quantitative Composition of Yeast Cell Wall Polysaccharides

The precise composition of the yeast cell wall can vary depending on the yeast species, strain, and growth conditions.[2][9] However, a general quantitative overview for Saccharomyces cerevisiae is presented below.

| Component | Linkage Type(s) | Percentage of Dry Cell Wall (%) | Molecular Weight (Da) |

| β-Glucans | 50 - 60 | ||

| β-(1,3)-Glucan | β-1,3 | ~85 (of total glucan) | ~240,000 |

| β-(1,6)-Glucan | β-1,6 | ~15 (of total glucan) | Variable |

| Mannoproteins | α-1,2; α-1,3; α-1,6 | ~40 | 180,000 (example) |

| Chitin | β-1,4 | 1 - 2 | Variable |

Table 1: Quantitative composition of the major polysaccharides in the Saccharomyces cerevisiae cell wall.[5][6][8][10]

Experimental Protocols for Characterization

The elucidation of the yeast cell wall's molecular structure relies on a combination of chemical, enzymatic, and analytical techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for the quantitative analysis of yeast cell wall polysaccharides involves cell wall isolation, followed by sequential hydrolysis and chromatographic analysis of the resulting monosaccharides.

Quantitative Determination of Polysaccharides by Acid and Enzymatic Hydrolysis

This method combines acid hydrolysis for mannans and sequential enzymatic hydrolysis for chitin and β-glucans, followed by quantification of the released monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[11]

Materials:

-

Yeast cell walls

-

Sulfuric acid (H₂SO₄)

-

Chitinase from Streptomyces griseus

-

Endo/exo-β-(1,3)-glucanase from Trichoderma species

-

Endo-β-(1,6)-glucanase

-

β-glucosidase

-

Sodium acetate buffer (50 mM, pH 5.0)

-

HPAEC-PAD system

Protocol:

-

Mannan Quantification (Acid Hydrolysis):

-

Treat a known amount of dried cell wall material with 72% (w/w) H₂SO₄ at room temperature for 3 hours.

-

Dilute the acid to 1 M and hydrolyze at 100°C for 4 hours.

-

Neutralize the hydrolysate with Ba(OH)₂.

-

Analyze the supernatant for mannose content using HPAEC-PAD.[12]

-

-

Chitin and β-(1,3)-Glucan Quantification (Enzymatic Hydrolysis Step 1):

-

Suspend the cell wall material in 50 mM sodium acetate buffer (pH 5.0).

-

Add chitinase and endo/exo-β-(1,3)-glucanase.

-

Incubate at 37°C for 12-24 hours.

-

Separate the supernatant and pellet by centrifugation.

-

Analyze the supernatant for N-acetylglucosamine and glucose content using HPAEC-PAD.[13]

-

-

β-(1,6)-Glucan Quantification (Enzymatic Hydrolysis Step 2):

-

Wash the pellet from the previous step with buffer.

-

Resuspend the pellet in 50 mM sodium acetate buffer (pH 5.0).

-

Add a mixture of endo-β-(1,6)-glucanase and β-glucosidase.

-

Incubate at 37°C for 12-24 hours.

-

Analyze the supernatant for glucose content using HPAEC-PAD.[11]

-

Mannoprotein Extraction and Analysis

Mannoproteins can be extracted using various methods, including thermal extraction, which has been shown to provide a high yield.[14]

Protocol (Thermal Extraction):

-

Suspend yeast cells in distilled water.

-

Heat the suspension at 121°C for 1 hour.

-

Cool the suspension and centrifuge to remove cell debris.

-

Precipitate the mannoproteins from the supernatant by adding three volumes of cold ethanol and incubating at 4°C overnight.

-

Collect the precipitated mannoproteins by centrifugation.

-

The extracted mannoproteins can then be characterized by SDS-PAGE for molecular weight determination and their amino acid and monosaccharide composition can be analyzed after acid hydrolysis.[14]

Signaling Pathways Involving Yeast Cell Wall Components

Yeast cell wall components, particularly β-glucans and mannoproteins, are recognized by the host immune system, triggering various signaling pathways. In yeast itself, maintaining cell wall integrity is crucial and is governed by a dedicated signaling pathway.

The Cell Wall Integrity (CWI) Pathway in Yeast

The CWI pathway is a conserved MAP kinase cascade that monitors and maintains the integrity of the cell wall in response to various stresses.[4][15]

Cell wall stress is detected by transmembrane sensors like Wsc1 and Mid2, which activate the Rho1 GTPase.[10] Activated Rho1 then stimulates Protein Kinase C 1 (Pkc1), initiating a MAP kinase cascade involving Bck1, Mkk1/2, and Slt2 (also known as Mpk1).[4][9] Phosphorylated Slt2 translocates to the nucleus and activates transcription factors such as Rlm1 and SBF (Swi4/Swi6), leading to the expression of genes involved in cell wall synthesis and repair.[15]

Host Immune Recognition of Yeast β-Glucans: The Dectin-1 Pathway

In mammals, β-glucans are recognized by the C-type lectin receptor Dectin-1, which is primarily expressed on myeloid cells like macrophages and neutrophils.[1] This recognition is a key event in the innate immune response to fungal infections.

Binding of particulate β-glucans to Dectin-1 triggers the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases.[5] This recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving the CARD9-Bcl10-MALT1 complex, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][16]

Host Immune Recognition of Mannoproteins: Toll-Like Receptor (TLR) Pathways

Yeast mannoproteins are recognized by various pattern recognition receptors (PRRs) on host immune cells, including Toll-like receptors (TLRs). TLR2, in heterodimerization with TLR1 or TLR6, and TLR4 have been implicated in recognizing fungal mannans.[17][18]

Upon ligand binding, TLRs recruit adaptor proteins, primarily MyD88, to their Toll/interleukin-1 receptor (TIR) domain.[19] This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of MAP kinases and the transcription factor NF-κB, which orchestrate the inflammatory response.[19]

This guide provides a foundational understanding of the molecular architecture of yeast cell wall β-glucans and mannoproteins. A thorough comprehension of these structures and their interactions is paramount for the development of novel antifungal drugs and for harnessing the immunomodulatory properties of these fascinating biopolymers.

References

- 1. Dectin-1 is required for β-glucan recognition and control of fungal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dectin-1-Mediated Production of Pro-Inflammatory Cytokines Induced by Yeast β-Glucans in Bovine Monocytes [frontiersin.org]

- 7. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

- 8. Dectin-1 Mediates the Biological Effects of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. A new method for quantitative determination of polysaccharides in the yeast cell wall. Application to the cell wall defective mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Extraction of mannoprotein from Saccharomyces cerevisiae and analysis of its chemical composition and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Yeast-derived Beta-(1-3),(1-6)-d-glucan Induces Up-regulation of CD86 on Dectin-1-positive Human B-Lymphoma Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 17. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 18. Toll-like Receptors: Different routes to the same destination | eLife [elifesciences.org]

- 19. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Chitin in the Yeast Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, regulation, and structural importance of chitin in the yeast cell wall. It is intended to serve as a comprehensive resource, detailing the molecular mechanisms that govern cell wall integrity and offering insights for the development of novel antifungal therapies.

Introduction to the Yeast Cell Wall

The yeast cell wall is an essential and dynamic organelle that provides mechanical strength, dictates cell shape, and protects the cell from osmotic stress. This complex structure is primarily composed of an inner layer of polysaccharides, mainly β-glucans and chitin, and an outer layer of heavily glycosylated mannoproteins. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, constitutes a minor but critical component of the cell wall, playing a pivotal role in maintaining its structural integrity, particularly during cell division and in response to stress.

Chitin Synthesis and Regulation

Chitin synthesis is a tightly regulated process, both spatially and temporally, and is carried out by a family of enzymes known as chitin synthases. In Saccharomyces cerevisiae, there are three main chitin synthases, each with a distinct function:

-

Chitin Synthase 1 (Chs1): Primarily involved in the repair of the primary septum after cell division.

-

Chitin Synthase 2 (Chs2): Responsible for the synthesis of the primary septum during cytokinesis.

-

Chitin Synthase 3 (Chs3): Synthesizes the majority of the chitin found in the lateral cell wall and the bud scar.

The activity of these enzymes is modulated by various signaling pathways, ensuring that chitin is deposited at the correct time and location.

Quantitative Composition of the Yeast Cell Wall

The relative abundance of the major components of the Saccharomyces cerevisiae cell wall can vary depending on the growth phase and environmental conditions. The following table summarizes the typical quantitative composition.

| Component | Percentage of Dry Weight | Linkage Types | Location |

| β-1,3-glucan | 50-55% | β-1,3 linkages with some β-1,6 branches | Inner cell wall layer |

| β-1,6-glucan | 10-15% | Highly branched β-1,6 linkages | Inner cell wall layer, cross-linking other components |

| Mannoproteins | 35-40% | O- and N-linked mannose polymers attached to proteins | Outer cell wall layer |

| Chitin | 1-2% | β-1,4-linked N-acetylglucosamine | Primarily at the bud neck and in bud scars; also dispersed in the inner wall |

The Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress and regulates compensatory mechanisms, including the increased synthesis of chitin. This pathway is activated by cell surface sensors that detect perturbations in the cell wall.

Caption: The Cell Wall Integrity (CWI) signaling pathway in yeast.

Experimental Protocols

Quantification of Cell Wall Chitin

This protocol outlines a common method for the enzymatic quantification of chitin from yeast cell walls.

Workflow Diagram:

Caption: Workflow for the quantification of yeast cell wall chitin.

Methodology:

-

Cell Harvest and Washing: Grow yeast cells to the desired optical density. Harvest the cells by centrifugation and wash them twice with distilled water.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells mechanically, for instance, by vortexing with glass beads.

-

Cell Wall Isolation: Separate the cell walls from the cytoplasmic content by a series of low-speed centrifugations and washes with a salt solution (e.g., 1 M NaCl) to remove non-covalently bound proteins.

-

Enzymatic Digestion: Resuspend the purified cell walls in a buffer containing chitinase and incubate to release N-acetylglucosamine (NAG).

-

NAG Quantification: Quantify the amount of released NAG using a colorimetric assay, such as the Morgan-Elson assay.

-

Data Analysis: Correlate the amount of NAG to the initial dry weight of the cell walls to determine the chitin content.

Analysis of the Cell Wall Integrity Pathway Activation

This protocol describes a method to assess the activation of the CWI pathway by monitoring the phosphorylation of the Slt2/Mpk1 MAPK.

Workflow Diagram:

Caption: Workflow for analyzing CWI pathway activation via Western blotting.

Methodology:

-

Stress Induction: Expose yeast cultures to a cell wall stressing agent (e.g., Congo red, Calcofluor white, or caspofungin).

-

Time Course Sampling: Collect cell samples at various time points post-induction.

-

Protein Extraction: Rapidly prepare protein extracts, for example, by using an alkaline lysis method.

-

Protein Quantification: Determine the protein concentration of each extract to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of Slt2/Mpk1. Subsequently, probe with an antibody that recognizes total Slt2/Mpk1 as a loading control.

-

Signal Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. Quantify the band intensities to determine the level of Slt2/Mpk1 phosphorylation.

Chitin's Role in Drug Development

The essentiality of a robust cell wall for fungal viability makes its components, including chitin, attractive targets for antifungal drug development.

-

Direct Inhibition of Chitin Synthesis: Drugs that inhibit chitin synthase enzymes can weaken the cell wall, leading to cell lysis. The nikkomycins and polyoxins are examples of such inhibitors, although they have yet to achieve widespread clinical use.

-

Synergistic Drug Combinations: Targeting the CWI pathway in combination with other antifungal agents can enhance their efficacy. For instance, inhibitors of the CWI pathway can prevent the compensatory synthesis of chitin that occurs in response to drugs targeting glucan synthesis (e.g., echinocandins), leading to a more potent antifungal effect.

The detailed understanding of the molecular mechanisms governing chitin synthesis and its regulation is paramount for the rational design of novel and effective antifungal therapies. This guide provides a foundational framework for researchers and professionals in the field to build upon in their pursuit of new strategies to combat fungal infections.

An In-depth Technical Guide to the Biosynthesis Pathway of Yeast Cell Wall Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

The yeast cell wall is a dynamic and essential organelle that provides structural integrity, dictates cell morphology, and mediates interactions with the environment. Composed primarily of β-glucans, chitin, and mannoproteins, its intricate architecture is a testament to a highly regulated and coordinated series of biosynthetic events. This technical guide provides a comprehensive overview of the core biosynthesis pathways of these crucial polysaccharides in the model organism Saccharomyces cerevisiae. It is intended to serve as a valuable resource for researchers in fungal biology, scientists developing novel antifungal therapies, and professionals in drug development seeking to understand and exploit the vulnerabilities of this unique eukaryotic structure.

Core Components of the Yeast Cell Wall

The yeast cell wall is a layered structure, with an inner skeletal layer primarily composed of β-glucans and chitin, and an outer layer rich in heavily glycosylated mannoproteins.[1] The relative abundance of these components can vary depending on the yeast species, growth conditions, and stage of the cell cycle.

Data Presentation: Quantitative Composition of the Saccharomyces cerevisiae Cell Wall

The following table summarizes the typical quantitative composition of the major polysaccharides in the vegetative cell wall of Saccharomyces cerevisiae. It is important to note that these values can fluctuate in response to environmental stress, genetic background, and growth phase.

| Polysaccharide | Linkage Type | Percentage of Dry Cell Wall Weight | Key Synthesizing Enzymes |

| β-1,3-Glucan | β-1,3-glycosidic | 50-55% | Fks1p, Fks2p (catalytic subunits of β-1,3-glucan synthase) |

| β-1,6-Glucan | β-1,6-glycosidic | 10-15% | Kre6p, Skn1p (implicated in synthesis) |

| Chitin | β-1,4-glycosidic | 1-2% (can increase to 20% under stress) | Chs1p, Chs2p, Chs3p (chitin synthases) |

| Mannoproteins | α-1,6, α-1,2, α-1,3-mannosidic (N- and O-linked) | 35-40% | Various mannosyltransferases |

Biosynthesis of β-Glucans

β-glucans are the primary structural component of the yeast cell wall, providing rigidity and osmotic stability. They are composed of two main types: a linear β-1,3-glucan backbone and more branched β-1,6-glucan polymers.

β-1,3-Glucan Synthesis

The synthesis of β-1,3-glucan occurs at the plasma membrane and is catalyzed by the β-1,3-glucan synthase complex. This enzyme utilizes UDP-glucose as a substrate, which is synthesized in the cytoplasm.[1] The catalytic core of this enzyme complex is formed by the integral membrane proteins Fks1p or its homolog Fks2p. The activity of β-1,3-glucan synthase is regulated by the GTP-binding protein Rho1p.[1][2]

Caption: Overview of β-1,3-glucan synthesis at the plasma membrane.

β-1,6-Glucan Synthesis

The biosynthesis of β-1,6-glucan is less well understood than that of β-1,3-glucan. It is a more complex process that is thought to begin in the endoplasmic reticulum and continue through the Golgi apparatus, with final maturation steps at the plasma membrane.[3] Several proteins, including Kre6p and Skn1p, have been identified as being crucial for the synthesis of this polymer.[3][4] β-1,6-glucan plays a critical role in cross-linking other cell wall components, including β-1,3-glucan, chitin, and mannoproteins.[5]

Biosynthesis of Chitin

Chitin is a linear polymer of N-acetylglucosamine (GlcNAc) that, despite its relatively low abundance in the vegetative cell wall, is vital for cell division and maintaining structural integrity, particularly at the bud neck and in the primary septum.[6][7]

The precursor for chitin synthesis, UDP-N-acetylglucosamine (UDP-GlcNAc), is synthesized in the cytoplasm.[6] Saccharomyces cerevisiae has three distinct chitin synthases, each with a specific cellular role:

-

Chitin Synthase I (Chs1p): Involved in cell wall repair after cytokinesis.[6]

-

Chitin Synthase II (Chs2p): Synthesizes the primary septum between the mother and daughter cell.[6][8]

-

Chitin Synthase III (Chs3p): Responsible for the majority of chitin in the lateral cell wall and the chitin ring at the bud neck.[6][9]

The activity and localization of these synthases are tightly regulated throughout the cell cycle. Chs3p, for example, is transported to the plasma membrane in specialized vesicles called chitosomes.[8][10]

Caption: Cytoplasmic synthesis of UDP-GlcNAc and its polymerization into chitin.

Biosynthesis of Mannoproteins

Mannoproteins are glycoproteins that form the outer layer of the yeast cell wall and are crucial for cell-cell recognition, adhesion, and as a barrier.[1][11] They consist of a protein backbone to which mannose-containing oligosaccharides are attached via N-glycosidic or O-glycosidic linkages.

N-linked Glycosylation

N-linked glycosylation is initiated in the endoplasmic reticulum (ER) with the transfer of a pre-assembled oligosaccharide precursor from a dolichol phosphate carrier to an asparagine residue on the nascent polypeptide chain. This core glycan is then modified and extended in the ER and Golgi apparatus by a series of mannosyltransferases.

O-linked Glycosylation

O-linked glycosylation also begins in the ER with the transfer of a single mannose residue from dolichol-phosphate-mannose to a serine or threonine residue.[11] This is followed by the sequential addition of mannose residues in the Golgi apparatus, catalyzed by various mannosyltransferases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. deepdyve.com [deepdyve.com]

- 5. jfda-online.com [jfda-online.com]

- 6. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. A study of the yeast cell wall composition and structure in response to growth conditions and mode of cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Yeast Glycosylation Analysis - Creative Proteomics [creative-proteomics.com]

The Architecture of the Fungal Cell Wall: A Technical Guide for Researchers and Drug Development Professionals

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects the cell from environmental stress, and mediates interactions with the host.[1][2][3] Its unique composition, absent in mammalian cells, makes it a prime target for the development of antifungal therapies.[4][5][6] This guide provides an in-depth overview of the core architecture of the fungal cell wall, the signaling pathways governing its synthesis and remodeling, and detailed experimental protocols for its investigation.

Core Components and Supramolecular Organization

The fungal cell wall is a complex layered structure primarily composed of polysaccharides and glycoproteins.[2][7] The inner layer provides rigidity and consists of a scaffold of chitin and β-glucans.[8] The outer layer is rich in heavily glycosylated mannoproteins that play a crucial role in cell adhesion, virulence, and masking the inner layer from the host immune system.[9][10]

The fundamental building blocks of the fungal cell wall include:

-

Chitin: A long-chain polymer of β-(1,4)-linked N-acetylglucosamine, chitin provides tensile strength to the cell wall.[11][12] It is synthesized at the plasma membrane by a family of enzymes called chitin synthases.[12][13]

-

β-Glucans: These are glucose polymers that are the most abundant component of the fungal cell wall, constituting 50-60% of its dry weight.[3] The primary structural component is β-(1,3)-glucan, which forms a helical structure.[14][15] This is often branched with β-(1,6)-glucan, which serves as a flexible linker to other cell wall components, including chitin and proteins.[16] β-(1,3)-glucan is synthesized by the plasma membrane-bound enzyme complex, β-(1,3)-glucan synthase.[14][17]

-

Mannoproteins: These are proteins that are extensively modified with mannose-containing carbohydrate chains (mannans).[18][19] They are involved in a variety of functions, including cell wall porosity, adhesion, and immunomodulation.[9][20]

-

Other Polysaccharides: Some fungi, particularly pathogenic species, have additional polysaccharides such as α-(1,3)-glucan, which can mask the underlying β-glucan from immune recognition.[16] In some cases, chitosan (deacetylated chitin) is also present.[7]

The composition of the cell wall can vary significantly between different fungal species and even within the same species depending on the morphotype (e.g., yeast vs. hyphae) and environmental conditions.[8]

Quantitative Composition of Fungal Cell Walls

The relative abundance of the core components of the fungal cell wall can be determined experimentally. The following table summarizes the approximate polysaccharide composition of the cell wall for several common fungal species.

| Fungal Species | Chitin (%) | β-(1,3)-Glucan (%) | β-(1,6)-Glucan (%) | Mannan (%) | Reference |

| Saccharomyces cerevisiae | 1-2 | 50-60 | 5-10 | 30-40 | [21] |

| Candida albicans | 0.6-9 | 47-50 | Present | ~40 | [18] |

| Aspergillus fumigatus | 10-20 | 35-45 | 5-10 | 20-30 | [3] |

| Cryptococcus neoformans | ~10 | 30-40 | Present | Present | [7] |

Note: Values are approximate and can vary based on strain, growth conditions, and analytical methods used.

Signaling Pathways Regulating Cell Wall Integrity

The synthesis and remodeling of the fungal cell wall are tightly regulated by a network of signaling pathways that respond to both internal and external cues. These pathways ensure that the cell wall maintains its integrity during growth, cell division, and in response to environmental stress or antifungal agents.[22][23][24]

The Cell Wall Integrity (CWI) Pathway

The Protein Kinase C (PKC)-mediated Cell Wall Integrity (CWI) pathway is a primary signaling cascade responsible for maintaining cell wall homeostasis.[16][23] This pathway is activated by cell wall stress, which is detected by transmembrane sensors. This leads to the activation of a MAP kinase cascade, ultimately resulting in the transcriptional regulation of genes involved in cell wall synthesis and remodeling.[23][24]

References

- 1. Dynamic fungal cell wall architecture in stress adaptation and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 4. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 5. The fungal cell wall as a target for the development of new antifungal therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 7. Fungal cell wall organization and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Cell Wall N-Linked Mannoprotein Biosynthesis Requires Goa1p, a Putative Regulator of Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of three mannoproteins in the cell wall of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Defining Functions of Mannoproteins in Saccharomyces cerevisiae by High-Dimensional Morphological Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pathogen-Associated Molecular Patterns of the Saccharomyces cerevisiae Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharomyces cerevisiae, a budding yeast, is a well-established model organism in genetics and cell biology. While generally considered non-pathogenic, its cell wall components can be recognized by the innate immune system of higher organisms as Pathogen-Associated Molecular Patterns (PAMPs). This recognition is crucial for initiating an immune response and has significant implications for drug development, particularly in the fields of immunology, vaccine development, and antifungal therapies. This technical guide provides a comprehensive overview of the major PAMPs of the S. cerevisiae cell wall, their corresponding Pattern Recognition Receptors (PRRs), the ensuing signaling cascades, and detailed experimental methodologies for their study.

Core PAMPs of the Saccharomyces cerevisiae Cell Wall

The cell wall of S. cerevisiae is a complex and dynamic structure primarily composed of polysaccharides and proteins. The main components recognized as PAMPs are β-glucans, mannans (in the form of mannoproteins), and chitin.

β-Glucans

β-glucans are polymers of D-glucose linked by β-glycosidic bonds. In S. cerevisiae, the cell wall is rich in β-1,3-glucans with β-1,6-glucan branches. These molecules are potent immunostimulants.

Mannans (Mannoproteins)

Mannans are polysaccharides composed of mannose units. In the yeast cell wall, they are predominantly found as N-linked or O-linked glycans attached to proteins, forming mannoproteins. These mannoproteins form the outermost layer of the cell wall and are key to the interaction with the host's immune system.

Chitin

Chitin is a linear polymer of N-acetylglucosamine. While it is a minor component of the vegetative cell wall, it plays a crucial structural role, particularly at the bud scars.

Pattern Recognition Receptors (PRRs) and Ligand Interaction

The host's innate immune cells, such as macrophages and dendritic cells, express a variety of PRRs on their surface that recognize these yeast PAMPs.

Dectin-1: The Major β-Glucan Receptor

Dectin-1 is a C-type lectin receptor that specifically recognizes β-1,3-glucans. This interaction is of high affinity and is a primary driver of the anti-fungal immune response.

Toll-Like Receptor 2 (TLR2): A Key Player in Yeast Recognition

TLR2, often in heterodimerization with TLR1 or TLR6, recognizes various microbial ligands, including components of the S. cerevisiae cell wall. While its ligands on yeast are diverse, it is known to play a role in recognizing mannans and potentially other cell wall components.

Mannose Receptor (MR): A Lectin for Mannan Recognition

The Mannose Receptor (CD206) is another C-type lectin that recognizes terminal mannose residues, which are abundant on the mannoproteins of the S. cerevisiae cell wall.

Quantitative Analysis of PAMP-PRR Interactions

The affinity of PAMP-PRR binding is a critical determinant of the subsequent immune response. Below is a summary of available quantitative data.

| PAMP (from S. cerevisiae) | PRR | Binding Affinity (Kd) | Method |

| β-1,3/1,6-Glucans | Dectin-1 | Nanomolar (nM) range | Biolayer Interferometry |

| Mannan (high mannose glycans) | Mannose Receptor (CD206) | 5.8 x 10⁻⁸ M | Radioligand Binding Assay |

| Chitin (oligomers) | TLR2 | Nanomolar (nM) range | Not specified |

Signaling Pathways Activated by S. cerevisiae PAMPs

Upon binding of a PAMP to its corresponding PRR, a cascade of intracellular signaling events is initiated, leading to the activation of transcription factors and the production of cytokines, chemokines, and other inflammatory mediators.

Dectin-1 Signaling Pathway

Recognition of β-glucans by Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. This recruits and activates Spleen tyrosine kinase (Syk), which in turn initiates a downstream cascade involving CARD9, Bcl10, and MALT1, ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

TLR2 Signaling Pathway

Upon recognition of its ligands, TLR2 forms heterodimers (typically with TLR1 or TLR6) and recruits the adaptor protein MyD88. This leads to the activation of IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and the production of inflammatory cytokines.

Mannose Receptor Signaling Pathway

The Mannose Receptor primarily functions as an endocytic receptor, leading to the internalization of mannosylated antigens for processing and presentation. While its cytoplasmic tail lacks intrinsic signaling motifs, it can collaborate with other receptors, such as TLRs, to modulate cytokine production.[2][3] The direct signaling cascade is less well-defined but is thought to involve Src family kinases and the PI3K/Akt pathway, influencing phagocytosis and cytokine responses.[3]

Experimental Protocols

Protocol 1: Extraction of β-Glucan from Saccharomyces cerevisiae

This protocol describes a common method for the extraction and purification of β-glucan from yeast cell walls.

-

Yeast Culture and Harvest:

-

Culture S. cerevisiae in a suitable rich medium (e.g., YPD) to the desired cell density.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet twice with distilled water.

-

-

Cell Lysis:

-

Resuspend the yeast pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM PMSF).

-

Disrupt the cells using mechanical methods such as bead beating or a French press.

-

Centrifuge the lysate at low speed (e.g., 1,000 x g for 5 minutes) to pellet intact cells.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the cell walls.

-

-

Alkali-Acid Extraction:

-

Resuspend the cell wall pellet in 1 M NaOH at a ratio of 1:10 (w/v).

-

Incubate at 90°C for 1 hour with stirring.

-

Centrifuge to collect the alkali-insoluble fraction (crude β-glucan).

-

Wash the pellet with distilled water until the pH is neutral.

-

Resuspend the pellet in 0.5 M acetic acid and incubate at 90°C for 1 hour.

-

Centrifuge and wash the pellet with distilled water until neutral pH.

-

-

Purification:

-

Wash the pellet sequentially with ethanol and ether to remove lipids.

-

Lyophilize the final pellet to obtain purified β-glucan.

-

Protocol 2: Surface Plasmon Resonance (SPR) for PAMP-PRR Binding Analysis

This protocol provides a general framework for analyzing the binding kinetics of a PAMP to its PRR using SPR.

-

Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the chip surface according to the manufacturer's instructions (e.g., using a mixture of EDC and NHS).

-

-

Ligand Immobilization:

-

Immobilize the PRR (e.g., recombinant Dectin-1) onto the activated chip surface via amine coupling. The concentration of the protein should be optimized to achieve a suitable immobilization level.

-

Deactivate any remaining active esters on the chip surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the PAMP (e.g., purified β-glucan) in a suitable running buffer.

-

Inject the PAMP solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the chip surface between injections using a regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis:

-

Fit the obtained sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Protocol 3: Quantitative Analysis of MAPK Phosphorylation by Western Blot

This protocol describes how to quantify the activation of a key downstream signaling molecule, a Mitogen-Activated Protein Kinase (MAPK), in response to PAMP stimulation.[4]

-

Cell Culture and Stimulation:

-

Culture immune cells (e.g., macrophages) to an appropriate density.

-

Stimulate the cells with different concentrations of the purified PAMP for various time points. Include an unstimulated control.

-

-

Cell Lysis:

-

After stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated MAPK signal to a loading control (e.g., total MAPK or a housekeeping protein like β-actin) to determine the fold change in phosphorylation relative to the unstimulated control.

-

Experimental and Signaling Workflow

The following diagram illustrates a typical workflow for investigating the interaction of a S. cerevisiae PAMP with a PRR and the subsequent signaling cascade.

Conclusion

The cell wall of Saccharomyces cerevisiae presents a rich source of PAMPs that are potent modulators of the innate immune system. A thorough understanding of the interactions between these PAMPs and their host receptors, as well as the downstream signaling pathways, is essential for leveraging this knowledge in the development of novel therapeutics, adjuvants, and immunomodulatory agents. This guide provides a foundational framework for researchers and drug development professionals to explore this complex and promising area of study.

References

- 1. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannose receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]

- 4. Evaluating the Activity of the Filamentous Growth MAPK Pathway in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Yeast Cell Walls with Host Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between the yeast cell wall and the host immune system. It delves into the molecular components of the yeast cell wall, the corresponding host immune cell receptors, the ensuing signaling cascades, and the ultimate cellular responses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the mechanisms of fungal pathogenesis and the development of novel immunomodulatory therapies.

The Yeast Cell Wall: A Complex Mosaic of Pathogen-Associated Molecular Patterns (PAMPs)

The yeast cell wall is a dynamic and essential organelle that provides structural integrity and protection. Crucially, it is also the primary interface between the fungus and its host. It is composed of a layered network of polysaccharides and proteins that act as Pathogen-Associated Molecular Patterns (PAMPs), which are recognized by the host's innate immune system.[1][2] The major components include:

-

β-Glucans: These are polymers of D-glucose linked by β-1,3 and β-1,6 glycosidic bonds and constitute the inner layer of the cell wall, providing its structural framework.[3][4] β-glucans are potent immunostimulants recognized by various host receptors.[5][6]

-

Mannans and Mannoproteins: The outer layer of the cell wall is rich in mannans, which are polymers of mannose. These are often covalently linked to proteins to form mannoproteins.[1][7] The specific structure and branching of mannans can vary between yeast species and even between different growth phases, influencing the nature of the immune response.[1][8]

-

Chitin: A polymer of N-acetylglucosamine, chitin is interspersed within the β-glucan layer and is particularly abundant at bud scars.[8] While less exposed than mannans, chitin can be recognized by the host immune system, especially after initial cell wall degradation.

The relative abundance and accessibility of these components can change in response to environmental conditions, including the host environment, allowing pathogenic fungi to modulate the host immune response.[4][9]

Host Immune Cell Receptors: The Gatekeepers of Fungal Recognition

Host immune cells, particularly myeloid cells such as macrophages, dendritic cells (DCs), and neutrophils, are equipped with a diverse array of Pattern Recognition Receptors (PRRs) that detect yeast PAMPs.[4][10][11] These receptors can be broadly categorized as follows:

-

C-type Lectin Receptors (CLRs): This family of receptors recognizes carbohydrate structures in a calcium-dependent manner. Key CLRs involved in yeast recognition include:

-

Dectin-1 (CLEC7A): The primary receptor for β-1,3-glucans.[3][5][12] Its engagement triggers a plethora of downstream signaling events leading to phagocytosis, reactive oxygen species (ROS) production, and cytokine secretion.[5][13]

-

Mannose Receptor (MR, CD206): Recognizes terminal mannose residues on mannoproteins and is involved in phagocytosis and antigen presentation.[7][14]

-

DC-SIGN (CD209): Expressed on dendritic cells, it binds to high-mannose structures and can modulate TLR signaling.[8][15]

-

Dectin-2: Recognizes α-mannans and collaborates with other receptors to induce immune responses.[8]

-

-

Toll-Like Receptors (TLRs): A family of receptors that recognize a broad range of microbial components. For yeast, the most relevant are:

-

NOD-Like Receptors (NLRs): These are intracellular sensors that detect PAMPs that have entered the cytoplasm.[18][19][20]

-

Complement Receptor 3 (CR3): Also known as Mac-1 or CD11b/CD18, CR3 can bind to β-glucans independently of Dectin-1 and contributes to phagocytosis and immune modulation.[3][12]

Signaling Pathways: Translating Recognition into Cellular Action

The engagement of PRRs by yeast cell wall components initiates complex intracellular signaling cascades that orchestrate the host's response.

Dectin-1 Signaling

The binding of β-glucans to Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain by Src family kinases. This recruits and activates spleen tyrosine kinase (Syk).[5][12] Downstream of Syk, several pathways are activated:

-

Phagocytosis: Syk activation is crucial for the formation of the "phagocytic synapse" and the internalization of the yeast particle.[3]

-

NF-κB Activation: The Syk-dependent activation of CARD9-Bcl10-MALT1 complex leads to the activation of the canonical NF-κB pathway, driving the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

-

MAPK Pathway: Dectin-1 signaling can also activate mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, which contribute to cytokine production and other cellular responses.

-

Reactive Oxygen Species (ROS) Production: Dectin-1 engagement triggers the production of ROS through a PI3K-dependent, Syk-independent pathway, which is essential for fungal killing within the phagosome.[5]

Caption: Dectin-1 signaling in response to yeast β-glucans.

TLR Signaling

TLR2 and TLR4 signaling in response to yeast mannans and other components generally proceeds through the MyD88-dependent pathway.[16][17] This involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK kinases, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[16] TLR signaling often synergizes with CLR signaling to fine-tune the immune response.[6] For instance, co-stimulation of Dectin-1 and TLRs can lead to enhanced TNF-α production but decreased IL-12p70 secretion.[3]

Caption: MyD88-dependent TLR signaling pathway.

Mannan-Binding Lectin (MBL) Pathway

MBL is a soluble PRR found in the serum that recognizes mannose and N-acetylglucosamine on the surface of yeast.[22][23] Binding of MBL to yeast activates the lectin pathway of the complement system.[22][24] This involves the MBL-associated serine proteases (MASPs), which cleave complement components C4 and C2 to form the C3 convertase, leading to opsonization and phagocytosis.[24][25]

Caption: Activation of the complement system by MBL.

Cellular Responses to Yeast Recognition

The integration of signals from various PRRs culminates in a coordinated set of cellular responses aimed at eliminating the fungal threat.

Phagocytosis

Phagocytosis, the engulfment and internalization of yeast cells, is a primary defense mechanism of macrophages, neutrophils, and dendritic cells.[7][10] This process is initiated by the binding of yeast PAMPs to phagocytic receptors like Dectin-1, MR, and CR3.[3][7] Following internalization, the yeast-containing phagosome fuses with lysosomes, exposing the fungus to a harsh environment of low pH, degradative enzymes, and reactive oxygen species, leading to its destruction.[26]

Cytokine and Chemokine Production

The production of cytokines and chemokines by immune cells upon yeast recognition is critical for orchestrating the subsequent innate and adaptive immune responses. The specific cytokine profile can vary depending on the yeast species, the specific PAMPs recognized, and the type of immune cell involved.

-

Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6 are commonly produced and are crucial for recruiting and activating other immune cells.[26][27]

-

T-helper Cell Polarizing Cytokines:

-

IL-12p70: Promotes the differentiation of T-helper 1 (Th1) cells, which are important for cell-mediated immunity.[1][26]

-

IL-23: Supports the development of T-helper 17 (Th17) cells, which play a critical role in antifungal immunity at mucosal surfaces.[14][26]

-

IL-10: An anti-inflammatory cytokine that can dampen the immune response to prevent excessive tissue damage but can also be exploited by fungi to evade immunity.[1][26]

-

Quantitative Data on Immune Responses

The following tables summarize quantitative data on cytokine production by dendritic cells and macrophages in response to yeast cell wall components, compiled from various studies.

Table 1: Cytokine Production by Murine Bone Marrow-Derived Dendritic Cells (BMDCs) Stimulated with Yeast Glucan Particles (YGPs)

| Stimulus | Concentration | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-1α (pg/mL) | IL-10 (pg/mL) |

| Unstimulated | - | < 50 | Not Detected | < 20 | < 20 |

| YGP | 10 µg/mL | 2500 ± 300 | Not Detected | 150 ± 25 | 200 ± 30 |

| YGP + CpG | 10 µg/mL + 1 µM | 8000 ± 500 | 500 ± 100 | 400 ± 50 | 800 ± 100 |

| YGP + Pam3CSK4 | 10 µg/mL + 1 µg/mL | 9000 ± 600 | 400 ± 80 | 350 ± 40 | 1000 ± 120 |

Data are presented as mean ± standard error and are representative values compiled from literature.[3][7][26]

Table 2: Cytokine Production by Human Monocyte-Derived Dendritic Cells (DCs) Stimulated with Candida albicans

| Stimulus | Time (h) | IL-8 (pg/mL) | IL-10 (pg/mL) | IL-12p70 (pg/mL) |

| Unstimulated | 24 | < 100 | < 50 | < 20 |

| C. albicans | 24 | 1500 ± 200 | 100 ± 20 | 250 ± 50 |

| C. albicans + β-glucan | 24 | 2500 ± 300 | 300 ± 40 | 600 ± 80 |

| Unstimulated | 48 | < 100 | < 50 | < 20 |

| C. albicans | 48 | 2000 ± 250 | 150 ± 30 | 400 ± 60 |

| C. albicans + β-glucan | 48 | 3500 ± 400 | 450 ± 50 | 900 ± 100 |

Data are presented as mean ± standard deviation and are representative values compiled from literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study yeast-immune cell interactions.

In Vitro Phagocytosis Assay of Yeast by Macrophages

This protocol describes a method to quantify the phagocytosis of yeast cells by macrophages in vitro.[6][10][26][27][28]

Materials:

-

Macrophage cell line (e.g., J774 or RAW264.7) or primary macrophages.

-

Yeast culture (e.g., Saccharomyces cerevisiae or Candida albicans).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Staining solution (e.g., May-Grünwald-Giemsa stain or fluorescent dyes like Calcofluor White).

-

Microscope with oil immersion objective.

-

35 mm culture dishes or 24-well plates with coverslips.

Procedure:

-

Macrophage Preparation:

-

Seed macrophages at a density of 1x10^6 cells/mL in culture dishes and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for adherence.

-

Wash the cells three times with PBS to remove non-adherent cells.

-

Add fresh complete medium and incubate for 18 hours.

-

-

Yeast Preparation:

-

Culture yeast in an appropriate broth (e.g., YPD) for 18-24 hours.

-

Wash the yeast cells three times with PBS by centrifugation.

-

Resuspend the yeast in culture medium without serum and adjust the concentration to 1x10^8 cells/mL.

-

-

Phagocytosis:

-

Add 100 µL of the yeast suspension to the macrophage culture (multiplicity of infection of 10:1).

-

Incubate for 1 hour at 37°C to allow for phagocytosis.

-

-

Staining and Visualization:

-

Wash the cells three times with PBS to remove non-phagocytosed yeast.

-

Fix the cells with methanol for 5 minutes.

-

Stain the cells with May-Grünwald-Giemsa stain according to the manufacturer's instructions.

-

Observe the cells under a microscope with an oil immersion lens.

-

-

Quantification:

-

Count the number of internalized yeast cells per 100 macrophages.

-

Calculate the phagocytic index: (number of macrophages with at least one yeast cell / total number of macrophages) x 100.

-

Caption: Workflow for an in vitro phagocytosis assay.

Cytokine Profiling by ELISA

This protocol outlines the general steps for measuring cytokine concentrations in the supernatant of immune cells stimulated with yeast components using a sandwich ELISA.[2][23][24][29]

Materials:

-

ELISA plate (96-well).

-

Capture antibody (specific for the cytokine of interest).

-

Detection antibody (biotinylated, specific for the cytokine).

-

Recombinant cytokine standard.

-

Streptavidin-HRP.

-

TMB substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Coating buffer, wash buffer, and blocking buffer.

-

Plate reader.

Procedure:

-

Plate Coating:

-

Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare serial dilutions of the recombinant cytokine standard.

-

Add 100 µL of the standards and cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times.

-

Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate and Substrate:

-

Wash the plate four times.

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate and incubate until a color change is observed.

-

-

Reading:

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Analysis:

-

Generate a standard curve from the absorbance values of the recombinant cytokine standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Caption: General workflow for a sandwich ELISA.

Murine Model of Systemic Candidiasis

This protocol describes a commonly used in vivo model to study the host response to a systemic fungal infection.[4][5][9][12][30]

Materials:

-

Mice (e.g., C57BL/6 or BALB/c).

-

Candida albicans culture.

-

Sterile saline.

-

Syringes and needles for intravenous injection.

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans in YPD broth overnight at 30°C with shaking.

-

Wash the cells twice with sterile saline by centrifugation.

-

Resuspend the cells in sterile saline and adjust the concentration to 5x10^5 CFU/mL.

-

-

Infection:

-

Inject 100 µL of the C. albicans suspension (5x10^4 CFU) into the lateral tail vein of the mice.

-

Inject a control group of mice with 100 µL of sterile saline.

-

-

Monitoring:

-

Monitor the mice daily for signs of illness, such as weight loss, ruffled fur, and lethargy.

-

-

Analysis:

-

At specific time points post-infection, euthanize the mice.

-

Harvest organs (e.g., kidneys, spleen, liver) for analysis.

-

Homogenize the organs and plate serial dilutions on agar plates to determine the fungal burden (CFU/gram of tissue).

-

Organs can also be processed for histology, cytokine analysis, or immune cell profiling by flow cytometry.

-

Caption: Workflow for a murine systemic candidiasis model.

Conclusion

The interaction between the yeast cell wall and host immune cells is a complex and multifaceted process that is central to the outcome of fungal encounters, ranging from commensalism to life-threatening infections. A thorough understanding of the molecular and cellular events involved is crucial for the development of novel antifungal therapies and immunomodulatory strategies. This guide provides a foundational framework for researchers and drug development professionals, summarizing the key players, pathways, and experimental approaches in this critical area of study. The continued exploration of these interactions will undoubtedly unveil new targets for intervention and lead to improved treatments for fungal diseases.

References

- 1. advances.umw.edu.pl [advances.umw.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 5. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. DSpace [repository.escholarship.umassmed.edu]

- 8. Yeast cell wall mannan structural features, biological activities, and production strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pattern recognition receptors in fungal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The macrophage mannose receptor induces IL-17 in response to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary yeast-derived mannan oligosaccharides have immune-modulatory properties but do not improve high fat diet-induced obesity and glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay for estimation of the functional activity of the mannan-binding lectin pathway of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TLR2 and TLR4 bridge physiological and pathological inflammation in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Activation and regulation mechanisms of NOD-like receptors based on structural biology [frontiersin.org]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytokine Elisa [bdbiosciences.com]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. Protocol Online: In-vitro Phagocytosis Assay of Macrophages [protocol-online.org]

- 27. Macrophage Phagocytosis Assay [protocols.io]

- 28. Recognition of Yeast by Murine Macrophages Requires Mannan but Not Glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 30. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]

Authored for Researchers, Scientists, and Drug Development Professionals

The yeast cell wall is a dynamic and complex structure crucial for cell viability, morphogenesis, and interaction with the environment. Its intricate proteome represents a treasure trove of information for understanding fungal biology and identifying novel targets for antifungal drug development. This technical guide provides an in-depth overview of the primary literature on yeast cell wall proteomics, focusing on quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Landscape of the Yeast Cell Wall Proteome

Quantitative proteomics offers a powerful lens to understand the abundance and dynamics of cell wall proteins (CWPs). Below are summaries of key quantitative data from foundational studies, providing insights into the composition and regulation of the yeast cell wall.

Absolute and Relative Quantification of Covalently Bound Cell Wall Proteins in Saccharomyces cerevisiae

This table summarizes data from a study that employed isobaric tagging and tandem mass spectrometry to quantify CWPs in wild-type and a gas1Δ mutant strain. The gas1Δ mutant has a constitutively activated cell wall integrity pathway.[1]

| Protein | Copies per Wild-Type Cell (Absolute Quantification) | Fold Change in gas1Δ vs. Wild-Type (Relative Quantification) |

| Cwp1p | 67,000 | - |

| Crh1p | 44,000 | ~3-5x increase |

| Scw4p | 38,000 | Decreased |

| Gas1p | 11,000 | - (Gene deleted) |

| Ecm33p | 6,500 | ~3-5x increase |

| Crh2p | - | ~3-5x increase |

| Gas5p | - | ~3-5x increase |

| Pst1p | - | ~3-5x increase |

| Pir3p | - | ~3-5x increase |

Label-Free Quantitative Proteomics of Yeast Cell Wall Isolates

The following table presents a summary of the number of cell wall proteins (CWPs) identified in Saccharomyces cerevisiae S288C using different isolation and purification methods. The data highlights the challenge of obtaining pure cell wall fractions and the improvements achieved with optimized protocols.[2][3]

| Experimental Condition | Total Proteins Identified | Number of CWPs Identified |

| Mechanical Disruption | ~1142 | ~30 |

| Mechanical Disruption + Ultracentrifugation | - | - |

| Mechanical Disruption + 5% Triton X-100 | - | Increased identification of mannoproteins |

Core Experimental Protocols in Yeast Cell Wall Proteomics